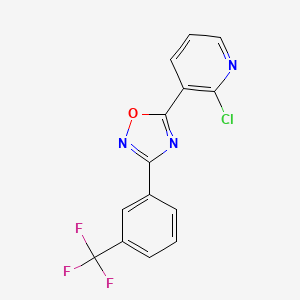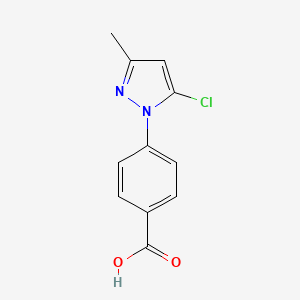
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with a benzoic acid derivative. One common method involves the use of ethyl bromoacetate and a base to form the pyrazole intermediate, which is then reacted with a benzoic acid derivative under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds with potential pharmaceutical applications .
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial and antifungal agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers and advanced materials .
作用機序
The mechanism of action of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action include signal transduction pathways that regulate cellular processes such as inflammation and cell proliferation .
類似化合物との比較
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-methyl-1H-pyrazole-5-carboxamide
Comparison: Compared to these similar compounds, 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
4-(5-chloro-3-methylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16/h2-6H,1H3,(H,15,16) |
InChIキー |
UFOWFOHXLKYFSN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



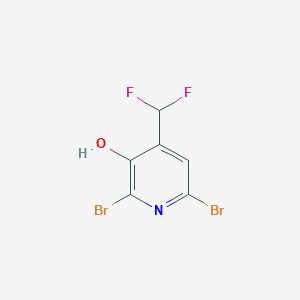
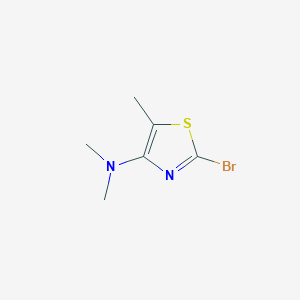
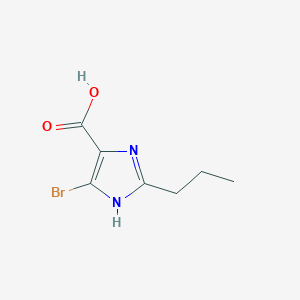
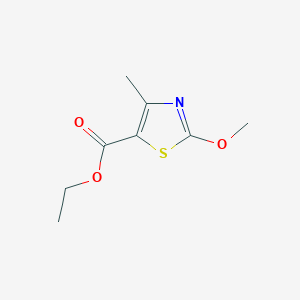
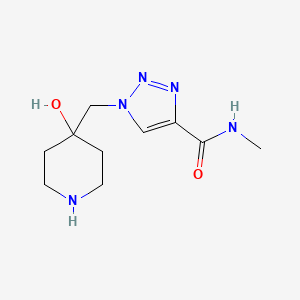
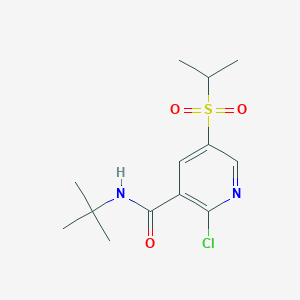
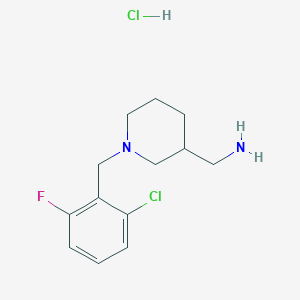

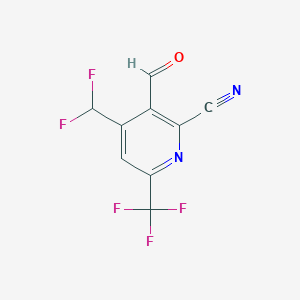

![4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B11778636.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-3-carboxylic acid](/img/structure/B11778638.png)
